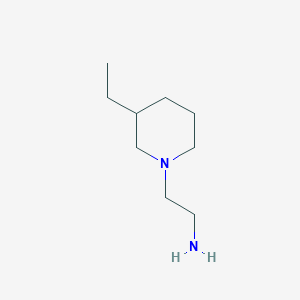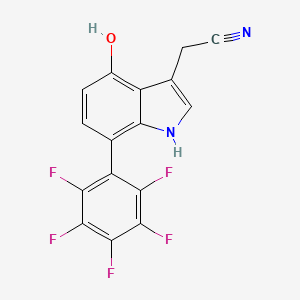
4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile is an organic compound belonging to the class of hydroxyindoles. This compound features a unique structure with a hydroxyl group at the 4-position, a perfluorophenyl group at the 7-position, and an acetonitrile group at the 3-position of the indole ring. The presence of the perfluorophenyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxyl and perfluorophenyl groups. The acetonitrile group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the perfluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to develop drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the perfluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyindole-3-acetonitrile: Lacks the perfluorophenyl group, resulting in different chemical properties and reactivity.
7-(Perfluorophenyl)indole-3-acetonitrile: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds.
4-Hydroxy-7-phenylindole-3-acetonitrile: Contains a phenyl group instead of a perfluorophenyl group, leading to different hydrophobic interactions.
Uniqueness: The presence of both the hydroxyl and perfluorophenyl groups in 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C16H7F5N2O |
|---|---|
Molekulargewicht |
338.23 g/mol |
IUPAC-Name |
2-[4-hydroxy-7-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2O/c17-11-10(12(18)14(20)15(21)13(11)19)7-1-2-8(24)9-6(3-4-22)5-23-16(7)9/h1-2,5,23-24H,3H2 |
InChI-Schlüssel |
RQVNTDHNIJHJHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CNC2=C1C3=C(C(=C(C(=C3F)F)F)F)F)CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
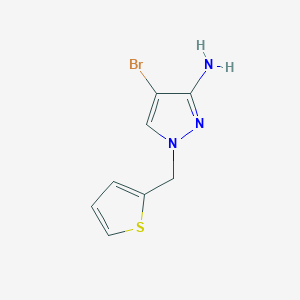
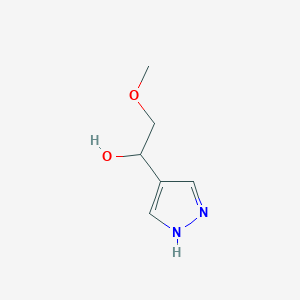
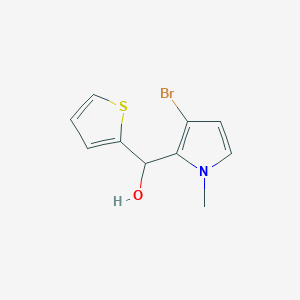
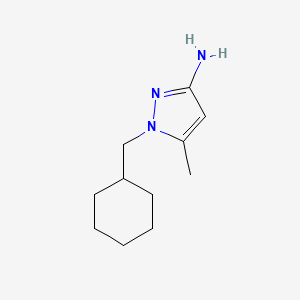
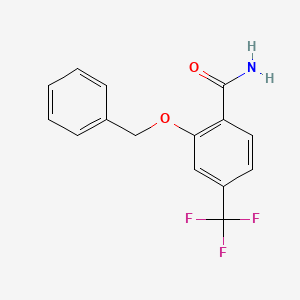
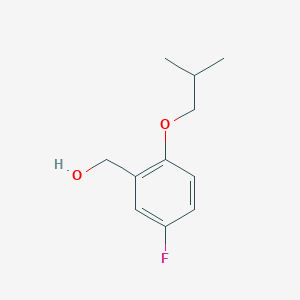

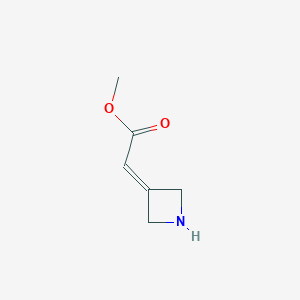
amine](/img/structure/B13081599.png)
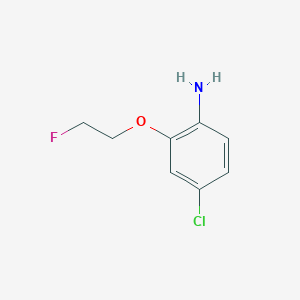
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
